![molecular formula C13H13N3O3S B2985381 3-(2,4-dioxothiazolidin-3-yl)-N-phenylazetidine-1-carboxamide CAS No. 2034425-38-0](/img/structure/B2985381.png)
3-(2,4-dioxothiazolidin-3-yl)-N-phenylazetidine-1-carboxamide
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Overview
Description
The compound “3-(2,4-dioxothiazolidin-3-yl)-N-phenylazetidine-1-carboxamide” is a derivative of thiazolidine-2,4-dione . Thiazolidine-2,4-dione derivatives are sulfur-containing pentacyclic compounds that are found throughout nature in various forms . They are known for their wide range of promising biological activities, including antimicrobial, antitumor, anticonvulsant, antiviral, anticancer, anti-inflammatory, antioxidant, anti-HIV, and antitubercular properties .
Synthesis Analysis
The synthesis of thiazolidine-2,4-dione derivatives involves various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . The chemical structures of these compounds are elucidated by FTIR, 1H NMR, 13C NMR, and elemental analysis data . For instance, the synthesis of (Z)-2-(5-(4-((E)-3-(substituted)-3-oxoprop-1-enyl)benzylidene)-1,3-thiazolidine-2,4-dione derivatives was reported by Avupati et al .Molecular Structure Analysis
The molecular structure of thiazolidine-2,4-dione derivatives is intriguing. They are heterocyclic five-membered moieties with sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of thiazolidine-2,4-dione derivatives depend on the substitution on the heterocyclic thiazolidine ring rather than the aromatic moiety . The bactericidal activity of thiazolidinediones derivatives, for example, is influenced by this substitution .Scientific Research Applications
I have conducted a search for the scientific research applications of “3-(2,4-dioxothiazolidin-3-yl)-N-phenylazetidine-1-carboxamide”, but it appears that there is limited information available on this specific compound. The search results mostly refer to similar compounds with thiazolidinedione derivatives and their potential biological activities, such as antimicrobial and antitubercular properties .
Mechanism of Action
Target of Action
Compounds with a similar thiazolidine-2,4-dione (tzd) moiety have been reported to target histone deacetylase (hdac) in human liver cancer cell lines . HDAC plays a crucial role in the regulation of gene expression and is often overexpressed in various types of cancers .
Mode of Action
Tzd analogues are known to exhibit their hypoglycemic activity by improving insulin resistance through ppar-γ receptor activation . Their antimicrobial action is believed to be due to the inhibition of cytoplasmic Mur ligases .
Biochemical Pathways
For instance, they can improve insulin resistance, which is a key factor in the development of type 2 diabetes . They can also inhibit the growth of certain bacteria by targeting the cytoplasmic Mur ligases, which are essential for bacterial cell wall synthesis .
Pharmacokinetics
It is known that the tzd moiety is extensively utilized as a carboxylic acid mimetic to improve the metabolic stability and therapeutic profile of bioactive agents .
Result of Action
Compounds with a similar tzd moiety have been reported to exhibit notable activity against hela, ht29, a549, and mcf-7 cell lines .
Action Environment
It is known that the synthesis of similar compounds can be achieved through environmentally benign methodologies .
Future Directions
The future directions in the research of thiazolidine-2,4-dione derivatives involve the development of new structural prototypes with more effective biological activities . There is also a need for more comprehensive studies to understand the current status of the thiazolidinedione nucleus in medicinal chemistry research . Furthermore, computational ADMET and toxicity experiments are required to determine the potential of the synthesized compounds for therapeutic development .
properties
IUPAC Name |
3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-phenylazetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c17-11-8-20-13(19)16(11)10-6-15(7-10)12(18)14-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZBPIYGPRHPFHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NC2=CC=CC=C2)N3C(=O)CSC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-dioxothiazolidin-3-yl)-N-phenylazetidine-1-carboxamide |
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